molecular formula C6H9N5O2S2 B14007129 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide CAS No. 74051-77-7

2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide

Cat. No.: B14007129
CAS No.: 74051-77-7
M. Wt: 247.3 g/mol
InChI Key: ICMWRGXSOBTPDU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been reported to inhibit the HCV RNA-dependent RNA polymerase (NS5B), which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

74051-77-7

Molecular Formula

C6H9N5O2S2

Molecular Weight

247.3 g/mol

IUPAC Name

6-methylsulfanyl-1,1-dioxo-3,4-dihydro-2H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine

InChI

InChI=1S/C6H9N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h9H,2H2,1H3,(H3,7,8,10,11)

InChI Key

ICMWRGXSOBTPDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C(=N1)NCNS2(=O)=O)N

Origin of Product

United States

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